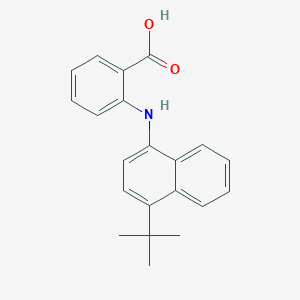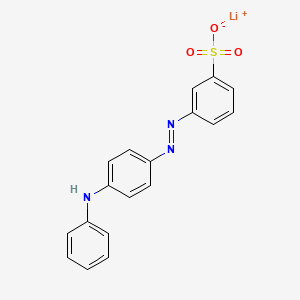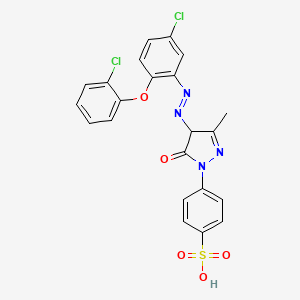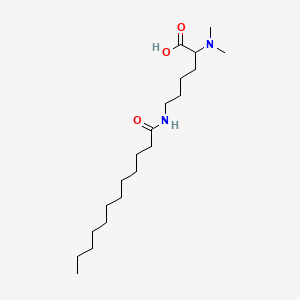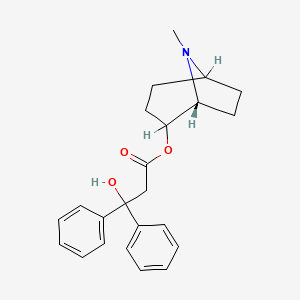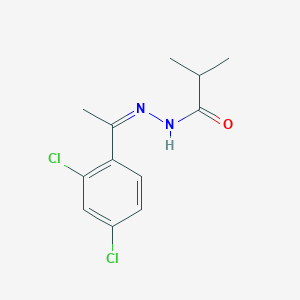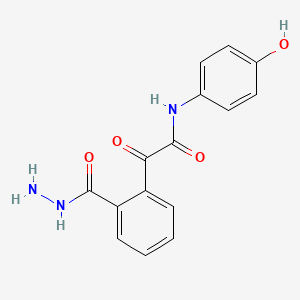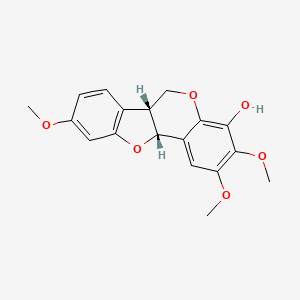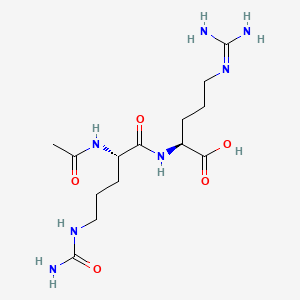
Acetyl citrull amido arginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl citrull amido arginine is a compound derived from the amino acids arginine and citrulline. It is commonly used in cosmetic products for its skin-protecting properties. The compound is known for its ability to protect the skin from external influences and is often included in skincare formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Acetyl citrull amido arginine can be synthesized through the reaction of citrulline and arginine with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the acetylation process .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through filtration and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Acetyl citrull amido arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into simpler forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce simpler amino acid derivatives .
Wissenschaftliche Forschungsanwendungen
Acetyl citrull amido arginine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its role in cellular processes and protein synthesis.
Industry: this compound is widely used in the cosmetic industry for its skin-protecting properties.
Wirkmechanismus
The mechanism of action of acetyl citrull amido arginine involves its conversion to arginine and citrulline within the body. Arginine is a precursor to nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and immune response. The compound’s effects are mediated through the nitric oxide pathway, enhancing cardiovascular health and immune function .
Vergleich Mit ähnlichen Verbindungen
L-Arginine: A precursor to nitric oxide, similar to acetyl citrull amido arginine.
L-Citrulline: Another precursor to arginine, with similar physiological effects.
N-Acetyl-L-Citrulline: A derivative of citrulline with comparable properties.
Uniqueness: this compound is unique due to its dual composition of arginine and citrulline, providing a combined effect on nitric oxide production and skin protection. This dual action makes it particularly valuable in both medical and cosmetic applications .
Eigenschaften
CAS-Nummer |
460989-67-7 |
|---|---|
Molekularformel |
C14H27N7O5 |
Molekulargewicht |
373.41 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-acetamido-5-(carbamoylamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C14H27N7O5/c1-8(22)20-9(4-2-7-19-14(17)26)11(23)21-10(12(24)25)5-3-6-18-13(15)16/h9-10H,2-7H2,1H3,(H,20,22)(H,21,23)(H,24,25)(H4,15,16,18)(H3,17,19,26)/t9-,10-/m0/s1 |
InChI-Schlüssel |
PDRMLIIIQDZDOP-UWVGGRQHSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CCCNC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CCCNC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



